molecular formula C18H17NO5 B5177744 N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide CAS No. 959240-88-1

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

Cat. No.: B5177744
CAS No.: 959240-88-1
M. Wt: 327.3 g/mol
InChI Key: QYMXPNZUYCIGFP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a chromenone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-yl acetic acid with N-(2-furylmethyl)-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromenone moiety can be reduced to dihydrochromenones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrochromenones and related compounds.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is unique due to its combination of a furan ring, a chromenone moiety, and an acetamide linkage. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-8-18(21)24-16-6-5-13(9-15(12)16)23-11-17(20)19(2)10-14-4-3-7-22-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMXPNZUYCIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131804
Record name N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-88-1
Record name N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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